molecular formula C4H3ClN2O3 B1430742 5-Chloro-3-methyl-4-nitro-1,2-oxazole CAS No. 1803599-70-3

5-Chloro-3-methyl-4-nitro-1,2-oxazole

Cat. No. B1430742
M. Wt: 162.53 g/mol
InChI Key: GHCCXOAHHAWPQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-4-nitro-1,2-oxazole is a chemical compound with the molecular formula C4H3ClN2O3 and a molecular weight of 162.53 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-methyl-4-nitro-1,2-oxazole consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen at position 3, separated by a carbon in-between . The compound also contains a chlorine atom and a nitro group, which contribute to its reactivity .


Physical And Chemical Properties Analysis

5-Chloro-3-methyl-4-nitro-1,2-oxazole has a predicted boiling point of 281.0±35.0 °C and a predicted density of 1.540±0.06 g/cm3 . Its pKa is predicted to be -6.79±0.50 .

Scientific Research Applications

Mechanistic Investigations in Organic Chemistry

Research into lithiated 1,3-oxazoles demonstrates the intricate mechanisms involved in their reactions with nitrones, leading to various compounds with potential applications in organic synthesis. The study showcases the formation of alkenyl-1,3-oxazoles and spirocyclic compounds under specific conditions, illustrating the compound's role in complex organic reactions and its potential utility in developing new organic synthesis methodologies (Capriati, Degennaro, Florio, & Luisi, 2002).

Photochemical Studies

Research on methyl 4-chloro-5-phenylisoxazole-3-carboxylate (a related compound) provides insights into its conformer behavior at low temperatures and its photoproducts upon UV irradiation. The study highlights the compound's relevance in understanding photochemical processes and the potential application in photochemistry-related fields (Lopes, Nunes, Gómez-Zavaglia, Pinho e Melo, & Fausto, 2011).

Studies in Energetic Materials

Nitro- and chloro-substituted triazoles, including those with similar structural frameworks to 5-Chloro-3-methyl-4-nitro-1,2-oxazole, have been explored for their potential as energetic materials. These studies delve into the synthesis, characterization, and evaluation of these compounds, revealing their properties and potential applications in designing high-performance energetic materials (Zhang, Parrish, & Shreeve, 2013).

Anti-Tubercular Activities

Compounds derived from nitro-containing triazole rings have been synthesized and evaluated for their anti-tubercular activities against Mycobacterium tuberculosis. These studies contribute to the field of medicinal chemistry by exploring new compounds that could potentially serve as anti-tubercular agents (Maste, Ainapure, Patil, & Bhat, 2011).

Synthesis Methodologies

Research efforts have been dedicated to developing efficient synthesis methods for 1,3-oxazoles and their derivatives, indicating the significance of these compounds in synthetic chemistry. These methodologies pave the way for creating novel compounds with potential applications in various chemical domains (Yamane, Mitsudera, & Shundoh, 2004).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-chloro-3-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O3/c1-2-3(7(8)9)4(5)10-6-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCCXOAHHAWPQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-methyl-4-nitro-1,2-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 3
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-methyl-4-nitro-1,2-oxazole
Reactant of Route 6
5-Chloro-3-methyl-4-nitro-1,2-oxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.